endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane
Overview
Description
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is a complex organic compound with the molecular formula C13H24N2O3. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane is unique due to its specific structural features and biological activities. Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry, leading to distinct biological properties and applications .
Properties
IUPAC Name |
tert-butyl (1R,5S)-3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3/t9-,10+,13? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXYSAXULWVNH-HWYHXSKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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